

Application Notes and Protocols for In Vivo Animal Studies with PF-03463275

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Compound of Interest

Compound Name: PF-03463275

Cat. No.: B609922

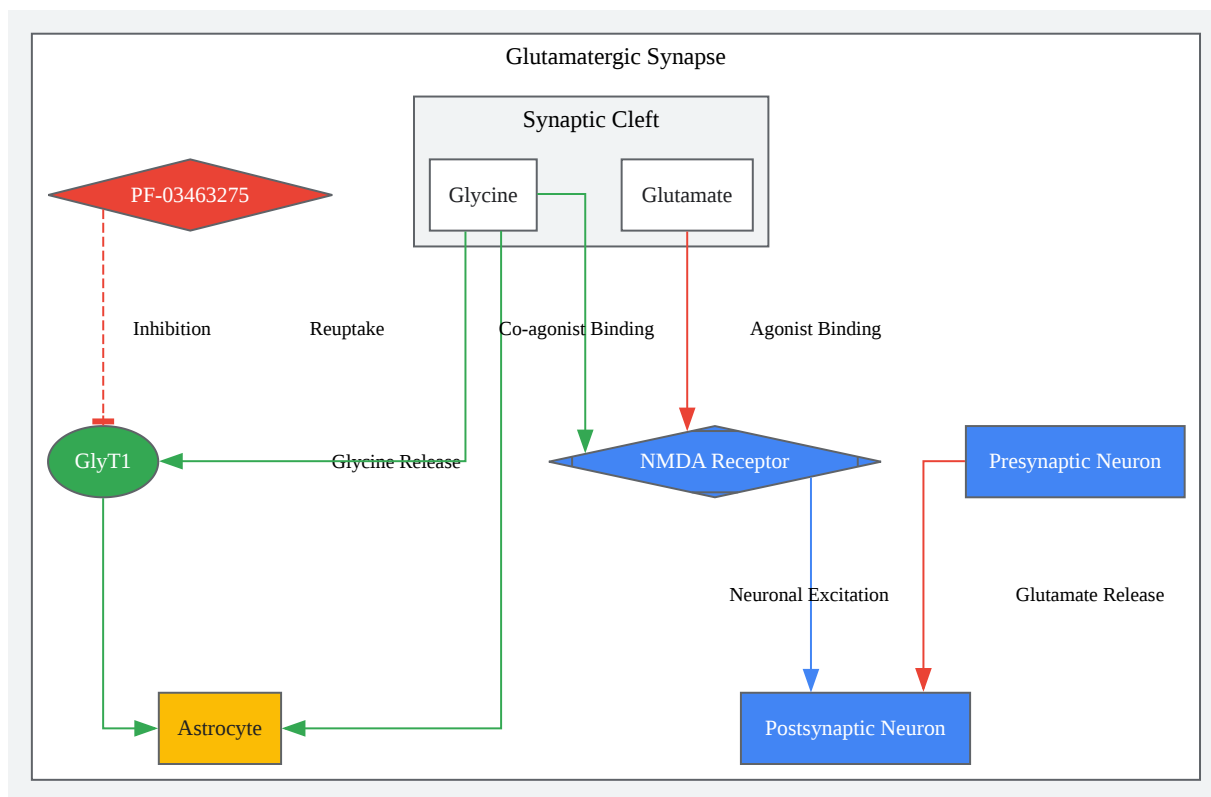
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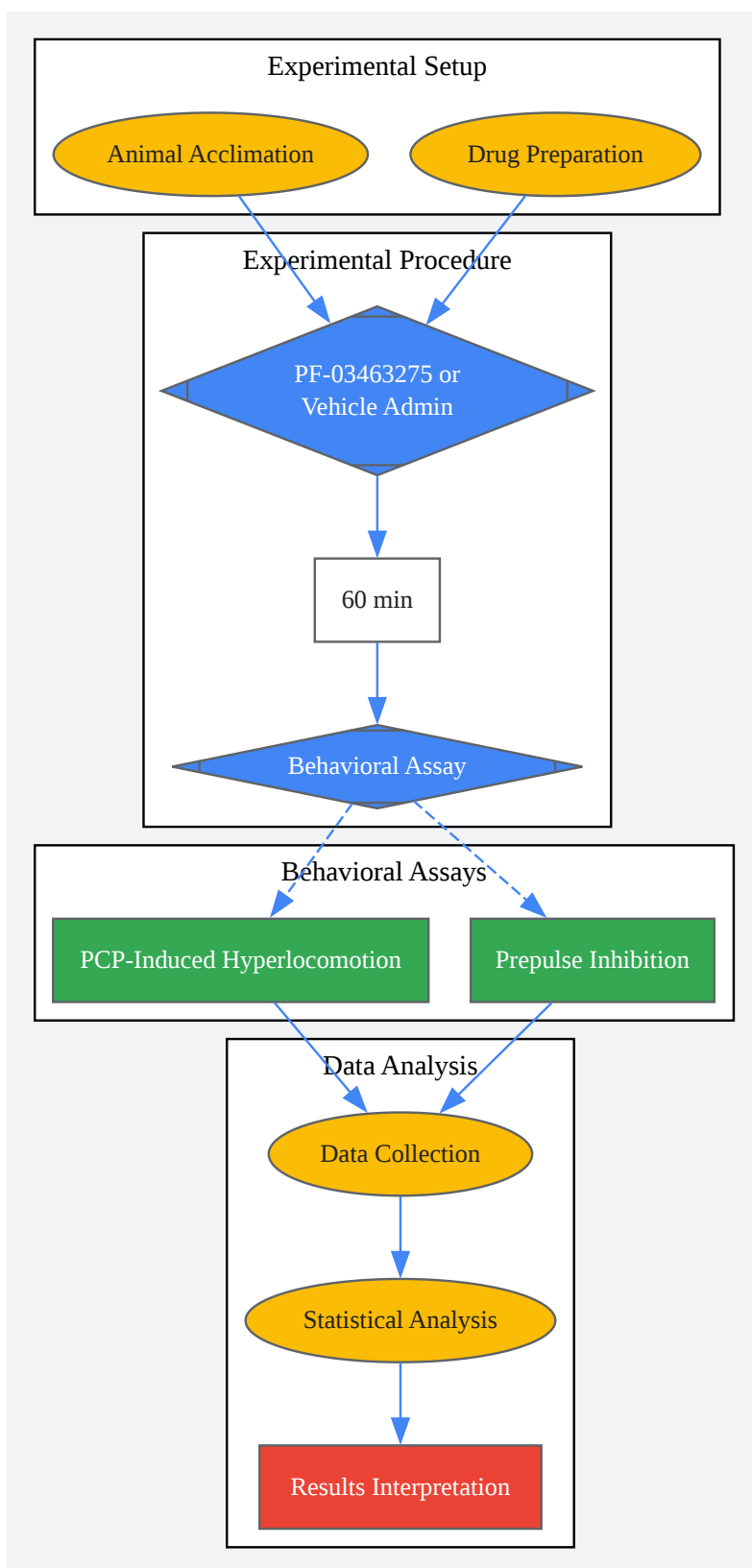
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with **PF-03463275**, a selective and competitive inhibitor of the Glycine Transporter 1 (GlyT1). The protocols outlined below are intended to serve as a guide for investigating the therapeutic potential of **PF-03463275** in preclinical models of central nervous system disorders, particularly those with relevance to schizophrenia.

Mechanism of Action

PF-03463275 functions by blocking the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. Glycine acts as a mandatory co-agonist at the NMDA receptor, and enhancing its availability is a therapeutic strategy aimed at mitigating the hypofunction of NMDA receptors implicated in the pathophysiology of schizophrenia.





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